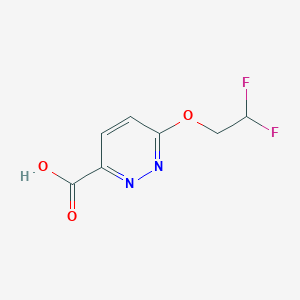

6-(2,2-Difluoroethoxy)pyridazine-3-carboxylic acid

Description

Properties

IUPAC Name |

6-(2,2-difluoroethoxy)pyridazine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F2N2O3/c8-5(9)3-14-6-2-1-4(7(12)13)10-11-6/h1-2,5H,3H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMXUSWKRDLGWQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NN=C1C(=O)O)OCC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F2N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Findings:

However, it is less lipophilic than the trifluoromethylbenzyl group in the pyrazole analog due to the latter’s larger hydrophobic surface area . The 2-chlorophenylsulfanyl group in the thioether analog introduces steric hindrance and polarizability, which may influence binding interactions in biological systems .

Solubility and Hydrogen Bonding: The carboxylic acid group at position 3 in all listed compounds confers moderate aqueous solubility and enables hydrogen bonding with target proteins. This contrasts with non-carboxylic acid derivatives (e.g., pyridazinones), which exhibit reduced solubility .

Metabolic Stability: Fluorine atoms in the difluoroethoxy and trifluoromethyl groups reduce oxidative metabolism, enhancing metabolic stability compared to non-fluorinated analogs .

Synthetic Accessibility: Alkylation reactions (e.g., using halides with pyridazinones under basic conditions) are common for introducing ether or thioether substituents, as seen in . The difluoroethoxy group likely requires a difluoroethyl halide precursor, which may involve specialized fluorination steps.

Research Implications and Limitations

While the provided evidence lacks direct biological data for this compound, structural comparisons suggest its utility in drug discovery. For example:

- The compound’s balance of lipophilicity and solubility makes it a candidate for kinase inhibitor development.

- Limitations include the absence of explicit pharmacokinetic or toxicity data in the evidence, necessitating further experimental validation.

Preparation Methods

General Synthetic Strategy

The synthesis of 6-(2,2-Difluoroethoxy)pyridazine-3-carboxylic acid generally involves two key steps:

- Introduction of the 2,2-difluoroethoxy substituent onto the pyridazine ring.

- Functionalization of the pyridazine ring to introduce the carboxylic acid group at the 3-position.

The preparation often starts from appropriately substituted pyridazine or pyridine derivatives, followed by ether formation and carboxylation.

Preparation of 2,2-Difluoroethoxy Substituent

A patented method describes the synthesis of difluoroethoxy-substituted heterocycles by forming an ether bond between phenolic hydroxyl groups and difluoroethanol, avoiding the use of costly and less available reagents such as 2,2-difluorobromoethane. This method employs:

- Triphenylphosphine and diethyl azodiformate (DEAD) in tetrahydrofuran (THF) as reagents.

- Difluoroethanol as the source of the difluoroethoxy group.

- Nitrogen atmosphere and mild temperatures (5–50 °C).

- Catalytic amounts of 18-crown-6 ether to enhance reaction efficiency and yield.

This Mitsunobu-type reaction allows efficient ether formation with yields and reaction times optimized by controlling temperature and catalyst amount.

Carboxylation of Pyridazine Derivatives

Carboxylation typically involves lithiation of a fluorinated pyridine or pyridazine precursor followed by carbonation with dry ice (solid CO2). This process is conducted under cryogenic conditions (-70 to -78 °C) to control reactivity and selectivity.

A representative procedure for a related compound, 2,6-difluoropyridine-3-carboxylic acid, involves:

- Treatment of 2,6-difluoropyridine with n-butyllithium or lithium diisopropylamide (LDA) at low temperatures (-70 to -78 °C).

- Addition of dry ice to introduce the carboxyl group.

- Acidification and extraction to isolate the carboxylic acid product.

- Recrystallization to purify the compound.

Typical yields for these carboxylation reactions range from 60% to 70%, depending on the exact conditions and scale.

Detailed Synthetic Route for this compound

Based on the integration of the above methods, a plausible synthetic route includes:

Reaction Conditions and Optimization

Ether Formation: The use of triphenylphosphine and DEAD under nitrogen protects sensitive intermediates and avoids side reactions. The crown ether catalyst improves the nucleophilicity of difluoroethanol, enhancing yield and reducing reaction time.

Lithiation and Carboxylation: Strict temperature control (-78 °C) is critical for regioselective lithiation and to prevent side reactions. Slow addition of dry ice ensures controlled carboxylation and better yields.

Research Findings and Comparative Data

| Parameter | Method A (Patent-based ether formation) | Method B (Classical lithiation-carboxylation) |

|---|---|---|

| Reagents | Triphenylphosphine, DEAD, difluoroethanol, 18-crown-6 | n-Butyllithium or LDA, dry ice |

| Temperature | 5–50 °C for ether formation | -78 °C for lithiation/carboxylation |

| Reaction Time | 0.5–24 hours | 1–4 hours for lithiation, 0.5 hours carbonation |

| Yield | High (optimized by crown ether) | 60–70% for carboxylation step |

| Purification | Standard extraction and recrystallization | Acid-base extraction, recrystallization |

| Cost Efficiency | Avoids expensive difluorobromoethane | Uses readily available reagents |

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for constructing the pyridazine core in 6-(2,2-difluoroethoxy)pyridazine-3-carboxylic acid?

- Methodological Answer : The pyridazine ring is typically synthesized via cyclization reactions. For example, diazoacetate derivatives can undergo dipolar cycloaddition with dihydropyrrole intermediates to form fused pyridazine-carboxylic acid frameworks . Reductive cyclization using trialkylphosphine or palladium catalysts is also reported for fluorinated pyridazine derivatives . Post-cyclization modifications, such as ester saponification (e.g., converting ethyl esters to carboxylic acids), are critical for final product isolation .

Q. What analytical techniques are recommended for characterizing this compound and its intermediates?

- Methodological Answer :

- NMR Spectroscopy : and NMR are essential for confirming the presence of the 2,2-difluoroethoxy group and pyridazine ring substitution patterns .

- HPLC-MS : Used to monitor reaction progress and identify impurities (e.g., unreacted intermediates or byproducts like N-oxides) .

- X-ray Crystallography : For resolving ambiguous stereochemistry in fused-ring systems, particularly when chiral centers are introduced during synthesis .

Q. How can researchers purify this compound from reaction mixtures?

- Methodological Answer : Acid-base extraction is effective due to the compound’s carboxylic acid moiety. After neutralizing the reaction mixture, the product is precipitated under acidic conditions (pH ~3–4). Column chromatography (silica gel, eluting with ethyl acetate/hexane gradients) further removes hydrophobic impurities . For scale-up, recrystallization in ethanol/water mixtures improves purity .

Advanced Research Questions

Q. How can synthetic yields be optimized for introducing the 2,2-difluoroethoxy substituent onto pyridazine derivatives?

- Methodological Answer :

- Stepwise Alkylation : React pyridazine-3-carboxylic acid with 2,2-difluoroethyl triflate in the presence of a base (e.g., CsCO) in tert-butyl alcohol at 80–100°C to enhance nucleophilic substitution efficiency .

- Catalytic Systems : Palladium catalysts (e.g., Pd(OAc)) with XPhos ligands improve regioselectivity in multi-step reactions, minimizing side products .

- Solvent Optimization : Polar aprotic solvents (DMF or DMSO) increase solubility of fluorinated intermediates, improving reaction homogeneity .

Q. What strategies resolve discrepancies in reported synthetic yields for pyridazine-carboxylic acid derivatives?

- Methodological Answer :

- Controlled Reagent Ratios : Excess 2,2-difluoroethylating agents (1.5–2.0 equivalents) mitigate incomplete substitution, a common yield-limiting factor .

- Inert Atmosphere : Rigorous exclusion of moisture via Schlenk techniques prevents hydrolysis of sensitive intermediates (e.g., methyl esters) .

- Byproduct Analysis : LC-MS tracking of side reactions (e.g., over-alkylation or ester hydrolysis) informs corrective adjustments .

Q. How do structural modifications (e.g., fluorination or heterocyclic fusion) influence the bioactivity of pyridazine-carboxylic acid derivatives?

- Methodological Answer :

- Fluorine Substitution : The 2,2-difluoroethoxy group enhances metabolic stability and membrane permeability compared to non-fluorinated analogs, as seen in antibacterial quinolones .

- Heterocyclic Fusion : Fusion with pyrrolidine or benzoxazine rings (e.g., in related compounds) increases rigidity, improving target binding affinity .

- SAR Studies : Systematic variation of substituents at positions 3 and 6 of the pyridazine ring, followed by enzymatic assays (e.g., bacterial topoisomerase inhibition), identifies pharmacophoric motifs .

Q. What computational approaches predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- DFT Calculations : Modeling the electron-withdrawing effect of the carboxylic acid group on the pyridazine ring’s electrophilicity guides solvent and catalyst selection .

- Transition State Analysis : Identifies steric hindrance from the difluoroethoxy group, informing the design of bulkier ligands (e.g., tert-butyl XPhos) to stabilize intermediates .

Data Contradiction Analysis

Q. How can researchers address conflicting reports on the stability of pyridazine-3-carboxylic acid derivatives under acidic conditions?

- Methodological Answer :

- pH-Dependent Stability Studies : Conduct accelerated degradation tests (e.g., 0.1 M HCl at 40°C for 24 hours) to compare decomposition rates of this compound with analogs lacking fluorine substituents. LC-MS monitors decarboxylation or ring-opening byproducts .

- Protective Group Strategies : Temporary ester protection of the carboxylic acid during synthesis prevents unwanted acid-catalyzed degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.